molecular formula C19H24N2O4 B5523558 3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide

3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5523558
M. Wt: 344.4 g/mol
InChI Key: OLHDMYXSPDQOED-UHFFFAOYSA-N
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Scientific Research Applications

3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with pyridin-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects .

Comparison with Similar Compounds

3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide can be compared with similar compounds such as:

The unique feature of this compound is the presence of ethoxy groups, which may influence its chemical reactivity and biological activity compared to its methoxy analogs .

Properties

IUPAC Name

3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-23-16-10-15(11-17(24-5-2)18(16)25-6-3)19(22)21-13-14-8-7-9-20-12-14/h7-12H,4-6,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHDMYXSPDQOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.